molecular formula C15H22N2O3S B2773379 N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941992-56-9

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2773379
CAS No.: 941992-56-9
M. Wt: 310.41
InChI Key: RWFYLOZLNJPQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound with a complex structure that includes a benzamide group, a tert-butyl group, and a dioxothiazinan ring

Properties

IUPAC Name

N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYLOZLNJPQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method utilizes di-tert-butyl dicarbonate and nitriles, catalyzed by copper triflate (Cu(OTf)2) at room temperature . These methods are efficient and yield high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the product. The use of solvent-free conditions and mild temperatures makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide include:

Uniqueness

This compound is unique due to its combination of a benzamide group, a tert-butyl group, and a dioxothiazinan ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Biological Activity

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{13}N_{1}O_{4}S_{1}, with a molecular weight of approximately 255.29 g/mol. The compound features a thiazinane ring structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC_{11}H_{13}N_{1}O_{4}S_{1}
Molecular Weight255.29 g/mol
DensityNot specified
SolubilityNot specified

Antitumor Activity

Recent studies have indicated that thiazinane derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

Case Study: Antitumor Effects

In a comparative study, the compound was tested against standard antitumor agents such as doxorubicin and vandetanib. The results demonstrated that while this compound exhibited moderate activity in both 2D and 3D assays, it was less effective than doxorubicin but comparable to vandetanib in certain cell lines.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with tumor growth. It is hypothesized that the compound interacts with DNA or RNA structures, potentially disrupting cellular replication processes.

Antimicrobial Activity

In addition to its antitumor properties, thiazinane derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that these compounds may inhibit the growth of Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiazinane derivatives.

Table 2: Comparative Biological Activities

Compound NameAntitumor ActivityAntimicrobial Activity
This compoundModerateModerate
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridineHighLow
CephradineLowHigh
ChlormezanoneModerateModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.